2,2-Bis(hydroxymethyl)butyl methacrylate
Description
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)butyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-10(5-11,6-12)7-14-9(13)8(2)3/h11-12H,2,4-7H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOUNPXIJSDIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)COC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064545 | |
| Record name | 2,2-Bis(hydroxymethyl)butyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7024-09-1 | |
| Record name | Trimethylolpropane monomethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7024-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007024091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,2-bis(hydroxymethyl)butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Bis(hydroxymethyl)butyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis(hydroxymethyl)butyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 2,2 Bis Hydroxymethyl Butyl Methacrylate
Direct Monomer Synthesis Pathways
The most direct approaches to synthesizing 2,2-Bis(hydroxymethyl)butyl methacrylate (B99206) involve the final step of forming the methacrylate ester from its corresponding polyol precursor.
The principal and most straightforward method for synthesizing 2,2-Bis(hydroxymethyl)butyl methacrylate is the esterification of its precursor, 2,2-bis(hydroxymethyl)butanol, with methacrylic acid or its derivatives. This reaction can be achieved through several established esterification protocols.
Direct Esterification: This method involves reacting 2,2-bis(hydroxymethyl)butanol directly with methacrylic acid, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The reaction is reversible, and to drive the equilibrium towards the product, the water formed as a byproduct is continuously removed, often through azeotropic distillation.
Transesterification: An alternative route is the transesterification of an alkyl methacrylate, most commonly methyl methacrylate (MMA), with 2,2-bis(hydroxymethyl)butanol. justia.com This reaction is often catalyzed by bases (e.g., metal alkoxides) or organometallic compounds (e.g., zirconium or titanium alkoxides). nih.govresearchgate.net The equilibrium is shifted towards the desired product by removing the low-boiling alcohol byproduct (methanol in the case of MMA) via distillation. googleapis.com The choice of catalyst is crucial to avoid side reactions and ensure high purity. justia.com
The table below summarizes typical conditions for methacrylate synthesis via esterification, which are applicable to the formation of this compound.
| Parameter | Direct Esterification with Methacrylic Acid | Transesterification with Methyl Methacrylate |
| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | Zirconium acetylacetonate (B107027), Lithium alkoxides, K₂CO₃ |
| Temperature | 90-120 °C | 70-130 °C |
| Byproduct Removal | Azeotropic distillation of water | Distillation of methanol-MMA azeotrope |
| Inhibitor | Hydroquinone, 4-Methoxyphenol (MEHQ) | 4-Hydroxy-2,2,6,6-tetramethylpiperidinooxyl (4-hydroxy-TEMPO) |
In the pursuit of sustainable chemical manufacturing, significant research has focused on deriving key chemical intermediates from biomass. Furanic compounds, accessible from the dehydration of C5 and C6 sugars, are prominent platform molecules. uliege.be One such derivative, 5-hydroxymethylfurfural (B1680220) (HMF), can be readily reduced to 2,5-bis(hydroxymethyl)furan (BHMF), a bio-based diol analogous to petrochemical-derived diols. researchgate.netunive.itfrontiersin.org
The development of synthetic routes using these bio-based polyols provides a blueprint for producing sustainable methacrylate monomers. BHMF and similar furanic diols can be used in esterification or transesterification reactions, analogous to their petrochemical counterparts, to yield furan-containing dimethacrylates. nih.govnih.gov While a direct synthesis of this compound from a bio-based precursor has not been extensively documented, the methodologies applied to furanic diols demonstrate the viability of this approach. The conversion of biomass-derived butanol and other polyols into methacrylate esters represents a key area of ongoing research to reduce reliance on fossil fuels. mdpi.comresearchgate.net
Beyond direct esterification, alternative synthetic strategies are being explored to create complex polyol methacrylate monomers. One significant approach is the synthesis of urethane (B1682113) acrylates (or methacrylates). In this method, a polyol, such as 2,2-bis(hydroxymethyl)butanol, is first reacted with a diisocyanate (e.g., isophorone (B1672270) diisocyanate). uvebtech.com The resulting prepolymer, which contains terminal isocyanate groups, is then "capped" by reacting it with a hydroxyl-functional methacrylate, such as 2-hydroxyethyl methacrylate (HEMA). nih.gov This multi-step process yields a larger oligomeric monomer containing multiple hydroxyl groups and terminal polymerizable methacrylate units. frontiersin.orgnih.gov This route offers versatility in designing monomers with specific properties by varying the polyol and diisocyanate components.
Another approach involves the post-polymerization modification of reactive polymers. For instance, poly(glycidyl methacrylate) contains pendant epoxy groups that can be readily opened by nucleophiles. Hydrolysis of these epoxy rings under acidic or basic conditions generates diol functionalities along the polymer backbone, effectively creating a polyol methacrylate polymer. researchgate.net
Influence of Reaction Parameters on Monomer Purity and Synthetic Yield
The efficiency of the synthesis of this compound is highly dependent on the careful control of several reaction parameters. These factors directly influence the reaction rate, equilibrium position, and the prevalence of side reactions, thereby affecting the final yield and purity of the monomer.
Key parameters include:
Molar Ratio of Reactants: In transesterification, using an excess of the starting methacrylate ester (e.g., methyl methacrylate) can shift the equilibrium towards the product. However, a very large excess can complicate purification and lower productivity. googleapis.com
Catalyst Type and Concentration: The choice of catalyst is critical. Acid catalysts in direct esterification must be strong enough to promote the reaction without causing dehydration of the alcohol or polymerization. In transesterification, catalysts like zirconium acetylacetonate have been shown to provide high purity with minimal byproducts compared to some alkali catalysts. justia.com The concentration must be optimized to ensure a reasonable reaction rate without promoting unwanted side reactions.
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the premature polymerization of the methacrylate monomer, even in the presence of inhibitors. The optimal temperature is a balance between reaction kinetics and monomer stability, typically ranging from 70 °C to 130 °C. googleapis.comresearchgate.net
Removal of Byproducts: As an equilibrium-limited reaction, the efficient removal of the small molecule byproduct (water or a low-boiling alcohol) is essential for achieving high conversion and yield. researchgate.netgoogleapis.com This is typically accomplished by distillation, often under reduced pressure or as an azeotrope.
Polymerization Inhibitor: The inclusion of a polymerization inhibitor is non-negotiable due to the high reactivity of the methacrylate group at elevated temperatures. The type and concentration of the inhibitor must be sufficient to prevent polymerization during the synthesis and subsequent purification steps.
The following table illustrates the general effect of varying these parameters on the synthesis of methacrylate esters.
| Parameter | Low Value/Setting | High Value/Setting | Effect on Yield/Purity |
| Temperature | Slow reaction rate | Increased rate, but risk of polymerization | Optimum exists for maximizing yield while ensuring purity. |
| Catalyst Conc. | Low conversion/long reaction time | Faster reaction, but potential for side reactions | An optimal concentration balances rate and selectivity. |
| Molar Ratio (MMA:Alcohol) | Incomplete conversion of alcohol | High conversion, but difficult purification | Excess MMA drives reaction but must be removed later. |
| Byproduct Removal | Equilibrium limits conversion | Drives reaction to completion | Efficient removal is critical for high yield. |
Strategic Use of Precursor Chemistry and Functional Group Interconversions
The synthesis of this compound relies heavily on the efficient preparation of its key precursor, the triol 2,2-bis(hydroxymethyl)butanol . The construction of this specific neopentyl-like polyol structure is a prime example of strategic precursor chemistry involving key functional group interconversions.
The most common synthetic route to the core structure begins with simpler, readily available starting materials: n-butyraldehyde and formaldehyde . google.com The key steps are:
Aldol (B89426) Condensation: The first step is a base-catalyzed aldol condensation reaction. The α-carbon of n-butyraldehyde, which bears two hydrogen atoms, reacts with two equivalents of formaldehyde. This reaction forms 2,2-bis(hydroxymethyl)butyraldehyde . google.comgoogle.com This step strategically builds the required carbon skeleton with the quaternary carbon center.
Functional Group Interconversion (Reduction): The aldehyde group of 2,2-bis(hydroxymethyl)butyraldehyde must be converted into a primary alcohol to yield the final triol precursor. This is a classic functional group interconversion achieved through reduction. Common reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation can be employed to selectively reduce the aldehyde to a hydroxyl group, yielding 2,2-bis(hydroxymethyl)butanol.
An alternative, though related, pathway involves the synthesis of 2,2-bis(hydroxymethyl)butyric acid . This can be achieved by oxidizing 2,2-bis(hydroxymethyl)butyraldehyde google.com or through a similar aldol condensation starting with methyl butyrate (B1204436) followed by hydrolysis. google.com The resulting carboxylic acid can then be reduced to the primary alcohol, typically using a more powerful reducing agent like lithium aluminum hydride, to afford 2,2-bis(hydroxymethyl)butanol. This multi-step sequence highlights the importance of controlling oxidation states and interconverting functional groups to arrive at the desired polyol precursor for the final esterification step.
Polymerization Kinetics and Mechanisms of 2,2 Bis Hydroxymethyl Butyl Methacrylate
Free Radical Polymerization of 2,2-Bis(hydroxymethyl)butyl methacrylate (B99206)
Free radical polymerization is a fundamental method for producing polymers from vinyl monomers. The process involves initiation, propagation, and termination steps. The kinetics of this process for a specific monomer are influenced by the efficiencies of initiation systems and reaction conditions such as temperature and monomer concentration.
Comprehensive Kinetic Studies of Homopolymerization Processes
Specific kinetic studies detailing the homopolymerization of 2,2-Bis(hydroxymethyl)butyl methacrylate, including the determination of its propagation rate coefficient (kp) and termination rate coefficient (kt), are not found in the reviewed literature. For related monomers like butyl acrylate (B77674) and methyl methacrylate, extensive kinetic modeling has been performed to understand their polymerization behavior under various conditions. mdpi.comtu-clausthal.descilit.com These studies often employ techniques like pulsed-laser polymerization and differential scanning calorimetry (DSC) to determine kinetic parameters. nih.govtu-clausthal.de The presence of two hydroxyl groups in this compound would be expected to influence its polymerization kinetics through hydrogen bonding, potentially affecting the reactivity of the methacrylate group and the viscosity of the reaction medium.
Evaluation of Initiation Systems and Their Efficiency in Polymerization
The efficiency of an initiation system is crucial for controlling the rate of polymerization and the properties of the resulting polymer. Common thermal initiators for free radical polymerization include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides. mdpi.com Photoinitiators are also widely used, particularly for acrylate and methacrylate polymerizations in coatings and inks. nih.govresearchgate.netncsu.edu
While no studies evaluate specific initiation systems for this compound, research on other methacrylates shows that initiator efficiency is dependent on factors like the decomposition rate of the initiator at a given temperature and the solvent used. researchgate.net For example, in the polymerization of methacrylate bone cement, the concentration of the benzoyl peroxide (BPO) initiator was shown to directly correlate with an increase in the polymerization rate. The efficiency of redox-initiating systems, which are also common, is dependent on the ratio of the oxidizing and reducing agents.
Analysis of the Influence of Reaction Temperature and Monomer Concentration on Polymerization Rate and Conversion
Reaction temperature and monomer concentration are critical parameters that significantly affect polymerization rate and final monomer conversion. Generally, increasing the reaction temperature increases the rate of initiator decomposition, leading to a higher concentration of radicals and thus a faster polymerization rate. tu-clausthal.de Studies on n-butyl acrylate have shown that even at a relatively low temperature of 80°C, self-initiated polymerization can occur, with the rate increasing significantly at higher temperatures. tu-clausthal.de
Similarly, the initial monomer concentration directly impacts the polymerization rate, as the rate of propagation is proportional to this concentration. High conversion levels are often achievable, though factors like the gel effect (autoacceleration) can become significant, especially in bulk polymerizations, leading to a rapid increase in rate and molecular weight at higher conversions. tu-clausthal.deresearchgate.net Without specific experimental data for this compound, it is hypothesized that its polymerization would follow these general trends, with the hydroxyl groups potentially influencing the viscosity and reaction kinetics.
Controlled/Living Radical Polymerization (CRP) of this compound and its Derivatives
Controlled/living radical polymerization (CRP) techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. Key CRP methods include Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). rsc.orgsci-hub.secmu.edu
Application of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including methacrylates. acs.org The process is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound. While there are no specific reports on the RAFT polymerization of this compound, the technique has been successfully applied to other functional methacrylates and acrylates. osti.govresearchgate.netresearchgate.net
Successful RAFT polymerization requires careful selection of the CTA to match the reactivity of the monomer. For methacrylates, dithiobenzoates and trithiocarbonates are commonly used CTAs. The presence of hydroxyl groups on the monomer is generally well-tolerated in RAFT polymerization, making it a suitable potential method for controlling the polymerization of this compound to produce well-defined polymers.
Table 1: General Conditions for RAFT Polymerization of Functional Methacrylates This table is illustrative of typical conditions for related monomers, not specific to this compound.
| Parameter | Typical Value/Compound |
| Monomer | Functional Methacrylate |
| CTA | Dithiobenzoate or Trithiocarbonate |
| Initiator | AIBN or other azo initiators |
| Solvent | Dioxane, DMF, Methanol |
| Temperature | 60-80 °C |
Implementation of Atom Transfer Radical Polymerization (ATRP) Techniques
ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate dormant polymer chains. unlp.edu.arcmu.edu This method provides excellent control over the polymerization of various monomers, including methyl methacrylate, butyl methacrylate, and 2-hydroxyethyl methacrylate. unlp.edu.arcmu.eduresearchgate.netresearchgate.net
Although no literature specifically describes the ATRP of this compound, the general principles of ATRP are applicable. The success of ATRP depends on the careful selection of the initiator, catalyst (e.g., CuBr), ligand (e.g., bipyridine or multidentate amines), and solvent. unlp.edu.arcmu.edu The hydroxyl groups on the monomer are not expected to interfere with the ATRP mechanism, and similar functional monomers have been successfully polymerized using this technique. It is a highly plausible method for synthesizing well-defined polymers and block copolymers from this monomer. rsc.org
Table 2: Typical Components of an ATRP System for Methacrylates This table is illustrative of typical systems for related monomers, not specific to this compound.
| Component | Example | Role |
| Monomer | Alkyl Methacrylate | Building block of the polymer |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Starts the polymer chain |
| Catalyst | Copper(I) Bromide (CuBr) | Activator |
| Ligand | 2,2'-Bipyridine (bpy) | Solubilizes and tunes catalyst activity |
| Deactivator | Copper(II) Bromide (CuBr2) | Controls radical concentration |
| Solvent | Toluene, Anisole, DMF | Reaction medium |
Exploration of Nitroxide Mediated Polymerization (NMP)
Nitroxide Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that facilitates the synthesis of polymers with well-defined architectures, compositions, and functionalities. The mechanism relies on the reversible termination of a growing polymer chain radical by a stable nitroxide radical. This process establishes a dynamic equilibrium between active (propagating) radical chains and dormant (nitroxide-capped) species. cmu.edu The majority of polymer chains remain in the dormant state at any given time, which minimizes irreversible termination reactions and allows for controlled chain growth. cmu.edu
The application of NMP to methacrylate monomers, however, has been historically challenging. scirp.org High temperatures often required for the homolysis of the alkoxyamine C–ON bond can lead to side reactions, particularly an intramolecular decomposition of the alkoxyamine, often referred to as disproportionation, via a Cope-type elimination. rsc.org This side reaction terminates the growing chain and compromises the "living" character of the polymerization. rsc.org
While nitroxides like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are effective for styrene (B11656) polymerization, their use with methacrylates is limited. scirp.org More advanced, acyclic nitroxides such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1) have shown greater success in controlling the polymerization of acrylates but still face difficulties with methacrylates. squarespace.comresearchgate.net Photo-induced NMP has emerged as a strategy to conduct the polymerization at lower temperatures, potentially mitigating some of the side reactions associated with thermal NMP of methacrylates. scirp.org Although specific studies detailing the NMP of this compound are not prevalent, the general principles and challenges observed for other methacrylate esters would be expected to apply. The presence of hydroxyl groups on the monomer could potentially influence the polymerization kinetics, possibly through interactions with the nitroxide or the propagating radical.
Detailed Investigation of Mechanism and Kinetic Control in CRP Systems
Controlled Radical Polymerization (CRP) methods, including NMP, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT), have revolutionized polymer synthesis by enabling the creation of materials with precise molecular weights and low dispersity. youtube.com The core principle of these techniques is the establishment of a rapid and reversible equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species. cmu.eduresearchgate.net
The kinetic control in these systems is governed by the equilibrium constant (K) between the dormant and active species, as well as the rate constants for activation (kd) and deactivation (krec). cmu.edu A key feature of a controlled polymerization is a linear increase in the number-average molecular weight (Mn) with monomer conversion, while the polydispersity index (PDI) remains low, typically below 1.5. squarespace.com
Photopolymerization Systems Involving this compound
Photopolymerization is a process where light energy is used to initiate a polymerization reaction. It is a widely used technique due to its numerous advantages, including high speed, spatial and temporal control, low energy consumption, and solvent-free formulations. nih.gov
Characterization of Photoinitiator Systems and Light Curing Dynamics
The initiation of photopolymerization requires a photoinitiator (PI), a compound that generates reactive species (radicals or cations) upon absorption of light, typically in the UV or visible range. nih.gov These reactive species then initiate the polymerization of monomers and oligomers. Photoinitiators are broadly classified into two types. d-nb.info
Type I Photoinitiators (Cleavage): These initiators undergo a unimolecular bond cleavage upon irradiation to form radicals that can initiate polymerization. d-nb.info Examples include acylphosphine oxides like phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (BAPO) and α-hydroxyketones like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). nih.govpocketdentistry.com Type I initiators are known for their high reactivity. pocketdentistry.com
Type II Photoinitiators (H-abstraction): These systems require a co-initiator, typically an amine, to generate radicals. d-nb.info The photoinitiator absorbs light and enters an excited state, which then interacts with the co-initiator via hydrogen abstraction or electron transfer to produce the initiating radicals. d-nb.info A classic example is the camphorquinone (B77051) (CQ) and ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) system, which is widely used, particularly in dental applications, and is activated by visible blue light. pocketdentistry.com
The choice of photoinitiator system significantly impacts the light curing dynamics. Cleavage-type photoinitiators like BAPO and DMPA can generate twice the number of radicals per photo-event compared to CQ/amine systems, leading to improved reactivity and higher rates of polymerization. pocketdentistry.com The absorption wavelength (λmax) of the photoinitiator must overlap with the emission spectrum of the light source to ensure efficient curing. pocketdentistry.com
| Photoinitiator System | Abbreviation | Type | Absorption Max (λmax) |
| dl-camphoroquinone / ethyl 4-dimethylaminobenzoate | CQ/EDMAB | Type II | 470 nm |
| Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide | BAPO | Type I | 380 nm |
| 2,2-dimethoxyphenoxy acetophenone | DMPA | Type I | 365 nm |
| bis-(4-methoxybenzoyl)diethyl germane | Ivocerin™ | Type I | 405 nm |
This table summarizes various photoinitiator systems and their characteristics, based on data from reference pocketdentistry.com.
Assessment of Monomer-to-Polymer Conversion and Polymerization Rate Under UV Irradiation
The efficiency of a photopolymerization process is often evaluated by measuring the degree of monomer-to-polymer conversion (DC) and the rate of polymerization (Rp). Fourier Transform Infrared (FTIR) spectroscopy is a common technique used to monitor the conversion in real-time by tracking the decrease in the absorption band corresponding to the monomer's reactive double bonds (e.g., C=C stretching vibrations around 1633-1638 cm-1 for methacrylates) relative to an internal standard peak that remains unchanged during the reaction (e.g., C=O stretching at ~1720 cm-1). nih.gov
Research on methacrylate monomers has shown that both the monomer structure and the type of photoinitiator significantly influence the polymerization rate and final conversion. pocketdentistry.com For instance, in studies comparing different photoinitiators for methacrylate polymerization, DMPA and BAPO often lead to the highest maximum polymerization rates (Rp,max). pocketdentistry.com The final degree of conversion after UV irradiation can reach high values, often exceeding 68%, and can be further increased by post-curing processes at elevated temperatures, achieving conversions in the range of 90-95%. nih.gov The presence of bulky side groups or functional groups capable of hydrogen bonding, such as the hydroxymethyl groups in this compound, can affect chain mobility and, consequently, the polymerization kinetics and the ultimate conversion achieved.
| Methacrylate Monomer System | Photoinitiator | Max. Polymerization Rate (Rp,max) [% s-1] | Final Conversion (DC) [%] |
| HEMA-based | CQ/EDMAB | ~1.5 | ~55 |
| HEMA-based | BAPO | ~2.5 | ~60 |
| HEMA-based | DMPA | ~4.0 | ~60 |
| 2EMATE-based | CQ/EDMAB | ~1.0 | ~50 |
| 2EMATE-based | BAPO | ~4.0 | ~60 |
| 2EMATE-based | DMPA | ~2.5 | ~55 |
This interactive table presents illustrative data on the effect of different photoinitiators on the polymerization kinetics of 2-hydroxyethyl methacrylate (HEMA) and 2-hydroxy-1-ethyl methacrylate (2EMATE) based systems. Data is synthesized from trends described in reference pocketdentistry.com.
Development and Evaluation of Solvent-Free Photopolymerization Formulations
A significant advantage of UV polymerization is the ability to formulate systems without volatile organic solvents. nih.gov Solvent-free formulations are ecologically friendly, reduce processing time by eliminating the need for solvent removal, and are energy-efficient. nih.govsemanticscholar.org These systems typically consist of monomers, oligomers, photoinitiators, and other additives that are 100% reactive.
The development of such formulations involves selecting monomers and oligomers that provide the desired viscosity for processing and the required properties in the final cured polymer. For a monomer like this compound, its di-hydroxyl functionality could be leveraged to form highly cross-linked networks, contributing to enhanced thermal and mechanical properties. The evaluation of these formulations involves characterizing the polymerization kinetics, the final degree of conversion, and the physical and chemical properties of the resulting polymer. The effectiveness of different photoinitiators in these bulk, solvent-free systems is a key area of investigation to optimize the curing process. semanticscholar.org
Enzymatic Polymerization Approaches for this compound Derived Polymers
Enzymatic polymerization has emerged as a green and highly selective alternative to conventional chemical catalysis for polymer synthesis. h-its.org Enzymes operate under mild conditions (temperature, pressure, and pH) and can exhibit remarkable chemo-, regio-, and enantioselectivity.
Horseradish peroxidase (HRP) is one enzyme known to catalyze the oxidative polymerization of various phenol (B47542) and aniline (B41778) derivatives using hydrogen peroxide as an oxidant. h-its.org This process proceeds via a free-radical mechanism. A notable example of the chemoselectivity of enzymatic polymerization is the HRP-catalyzed polymerization of a phenol derivative that also contains a methacryloyl group. The polymerization occurred exclusively through the phenolic part, leaving the methacryloyl group intact in the polymer side chain. h-its.org The resulting polymer could then be cross-linked through subsequent thermal or photochemical curing of the pendant methacrylate groups.
While direct enzymatic polymerization of vinyl monomers like this compound has not been extensively reported in the reviewed literature, the principles of enzymatic catalysis offer intriguing possibilities. One could envision using enzymes like lipases, which are known to catalyze transesterification reactions, to synthesize methacrylate monomers from their corresponding alcohols and activated acrylic acid derivatives. Alternatively, polymers derived from this compound could be functionalized or modified using enzymatic approaches. This area represents a promising frontier for creating complex, bio-based, and functional polymers under environmentally benign conditions. h-its.org
Copolymerization Strategies Involving 2,2 Bis Hydroxymethyl Butyl Methacrylate
Determination of Reactivity Ratios in Binary and Ternary Copolymerization Systems
The determination of monomer reactivity ratios is crucial for predicting copolymer composition and microstructure. These ratios, typically denoted as r₁ and r₂, describe the relative reactivity of a propagating radical with its own monomer versus the comonomer. While specific reactivity ratios for the copolymerization of 2,2-Bis(hydroxymethyl)butyl methacrylate (B99206) have not been extensively reported in publicly available literature, data from analogous systems can provide valuable insights into its expected behavior.
For instance, in the free radical copolymerization of similar methacrylate monomers, the reactivity ratios are influenced by the nature of the comonomer. It is a widely accepted principle that reactivity ratios obtained for binary pairs in copolymerization experiments can be used in models for terpolymerizations, though it is important to note that this analogy requires considerable assumptions about the system. mdpi.com
Table 1: Reactivity Ratios for Analogous Methacrylate Systems
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Type |
| n-Butyl Methacrylate | 2-Hydroxyethyl Acrylate (B77674) | Varies | Varies | Binary |
| Methyl Methacrylate | n-Butyl Acrylate | ~0.46 | ~2.01 | Binary |
The methods commonly used to determine these ratios include the Fineman-Ross, Kelen-Tüdős, and extended Kelen-Tüdős methods. These linearized graphical methods, along with computational nonlinear optimization techniques, allow for the calculation of reactivity ratios from experimental data of copolymer composition at low monomer conversions.
Impact of Comonomer Structure on Polymerization Behavior and Resulting Copolymer Properties
The structure of the comonomer plays a significant role in the polymerization kinetics and the final properties of the resulting copolymer. The incorporation of different comonomers allows for the tuning of properties such as hydrophilicity, thermal stability, and mechanical strength.
The reactivity ratios in such systems are influenced by the polarity and hydrogen bonding capabilities of the monomers and the solvent. For instance, studies on the copolymerization of butyl methacrylate and 2-hydroxyethyl acrylate have revealed significant differences in reactivity ratios under bulk and confined conditions. unlp.edu.ar In some systems, the introduction of a hydrophilic comonomer can lead to copolymers with tunable swelling and mechanical properties. nih.gov
The two hydroxyl groups of 2,2-Bis(hydroxymethyl)butyl methacrylate allow it to act as a crosslinking agent or to be copolymerized with other multifunctional monomers. This can lead to the formation of crosslinked networks with enhanced mechanical properties and solvent resistance. When copolymerized with crosslinkers, the resulting network structure can provide autonomous strengthening and enhanced hydrolytic stability in applications like dental adhesives. ijcce.ac.ir
The inclusion of multifunctional monomers can significantly impact the polymerization kinetics, often leading to gelation at lower conversions. The choice of crosslinker and its concentration are critical parameters for controlling the network density and the final properties of the material.
Analysis of Sequence Distribution and Microstructure in this compound Copolymers
From the reactivity ratios, the probability of finding specific monomer sequences (dyads, triads, etc.) can be calculated. For example, if the product of the reactivity ratios (r₁r₂) is close to 1, a random distribution of monomer units is expected. If r₁r₂ is less than 1, there is a tendency towards alternation, and if it is greater than 1, block-like sequences are more likely.
Table 2: Expected Microstructure Based on Reactivity Ratios
| r₁r₂ Value | Copolymer Microstructure |
| ≈ 1 | Random |
| < 1 | Alternating Tendency |
| > 1 | Blocky Tendency |
Note: This table provides a general guideline for interpreting reactivity ratios in the context of copolymer microstructure.
Exploration of Graft Copolymerization Techniques
The hydroxyl groups on this compound provide active sites for graft copolymerization. This allows for the synthesis of "graft-from" copolymers, where polymer chains are grown from the backbone of a pre-existing polymer, or "graft-to" copolymers, where pre-synthesized polymer chains are attached to the backbone.
One common approach is to first copolymerize BHBMA with other monomers to create a backbone with pendant hydroxyl groups. These hydroxyl groups can then be functionalized to create initiation sites for a subsequent polymerization, leading to the formation of a graft copolymer. This technique allows for the combination of different polymer properties in a single molecule, leading to materials with unique morphologies and applications. For instance, graft copolymers have been synthesized using conventional radical copolymerization in the past. ijcce.ac.ir
Advanced Polymeric Architectures Derived from 2,2 Bis Hydroxymethyl Butyl Methacrylate
Synthesis of Linear-Dendritic and Dendritic-Linear-Dendritic Hybrid Macromolecules
Linear-dendritic and dendritic-linear-dendritic hybrid macromolecules represent a fascinating class of polymers that combine the distinct properties of flexible linear chains and highly branched, globular dendritic structures. The synergy between these two components allows for the development of materials with unique self-assembly behaviors and functionalities.
Methodologies Utilizing Bis-MPA Analogues as Core Building Blocks
Analogues of 2,2-bis(hydroxymethyl)butyl methacrylate (B99206), most notably 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), are extensively used as the fundamental building blocks for the dendritic portions of these hybrid macromolecules. rsc.org The AB2-type structure of bis-MPA, featuring one carboxylic acid group and two hydroxyl groups, allows for the iterative growth of dendritic wedges with a high degree of control over their generation and, consequently, the number of peripheral functional groups. cmu.edu
The synthesis of these hybrids often involves a convergent or divergent approach. In a convergent synthesis, the dendritic wedges are first constructed and then attached to a pre-formed linear polymer. Conversely, the divergent approach involves growing the dendritic segments from the ends of a linear polymer chain. These strategies enable the creation of both AB-type linear-dendritic and ABA-type dendritic-linear-dendritic architectures. acs.org The resulting aliphatic polyester (B1180765) dendritic structures are notable for their biocompatibility and biodegradability, making them attractive for biomedical applications. researchgate.net
A variety of linear polymers have been incorporated into these hybrid structures, with poly(ethylene glycol) (PEG) being a common choice for the linear block due to its hydrophilicity and biocompatibility. researchgate.net The combination of a hydrophobic dendritic block, often functionalized with long alkyl chains, and a hydrophilic linear PEG block leads to amphiphilic macromolecules with the ability to self-assemble into various nanostructures, such as micelles and vesicles. researchgate.net
Strategies for Controlled Synthesis of Defined Architectures
The precise control over the architecture of linear-dendritic and dendritic-linear-dendritic hybrids is crucial for tailoring their properties. Controlled/living polymerization techniques are instrumental in achieving this control. For instance, atom transfer radical polymerization (ATRP) can be employed to synthesize well-defined linear polymer blocks with a terminal functional group that can then be used to initiate the growth of the dendritic segments.
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile tool for linking pre-synthesized linear and dendritic blocks. This approach offers high yields and tolerance to a wide range of functional groups, allowing for the modular construction of complex macromolecular architectures.
Furthermore, the generation of the dendritic block can be precisely controlled through stepwise synthesis, allowing for a systematic variation of the size and number of peripheral functional groups of the dendritic component. This level of control is essential for fine-tuning the self-assembly behavior and the loading capacity of these macromolecules for applications such as drug delivery. researchgate.net The ability to create well-defined structures is a key advantage of these synthetic strategies, moving beyond the limitations of traditional polymerization methods. nih.gov
Fabrication of Hyperbranched Polymers from 2,2-Bis(hydroxymethyl)butyl methacrylate Analogues
Hyperbranched polymers, characterized by their highly branched, three-dimensional architectures and a large number of terminal functional groups, can be readily synthesized from AB2-type monomers like bis-MPA and its analogue, 2,2-bis(hydroxymethyl)butyric acid. rsc.orgrsc.org These polymers are often produced through a one-pot polycondensation reaction, making their synthesis more straightforward and cost-effective compared to the generation-by-generation synthesis of perfect dendrimers. rsc.org
The synthesis typically involves the self-condensation of the AB2 monomer in the melt, often in the presence of an acid catalyst such as p-toluenesulfonic acid. rsc.org The structure and molecular weight of the resulting hyperbranched polyester can be influenced by various factors, including the presence of a multifunctional core molecule, reaction temperature, and the type of catalyst used. rsc.orgmdpi.com The use of a core molecule, such as 1,1,1-tris(hydroxylmethyl)propane, can help to control the molecular weight and polydispersity of the final polymer. rsc.orgmdpi.com
The degree of branching (DB), a key parameter for hyperbranched polymers, is influenced by the reaction conditions. For instance, slow monomer addition to a core molecule has been shown to result in a higher degree of branching. rsc.org The resulting hyperbranched polyesters exhibit properties that are intermediate between those of linear polymers and dendrimers, such as high solubility and low solution viscosity. nih.gov The numerous terminal hydroxyl groups can be further functionalized to tailor the polymer's properties for specific applications. nih.gov Commercially available hyperbranched polyesters based on bis-MPA, such as the Boltorn™ series, have found applications in coatings, additives, and as macromolecular building blocks for more complex structures. researchgate.netrsc.org
| Monomer/Core Molecule | Catalyst | Reaction Conditions | Resulting Polymer Architecture | Key Findings |
| 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) | Sulfuric acid | Melt polycondensation | Highly polydisperse hyperbranched polyester | Reaction rates are strongly dependent on the miscibility of bis-MPA and the polyol core. mdpi.com |
| 2,2-bis(hydroxymethyl)butyric acid, 1,1,1-tris(hydroxylmethyl)propane (core) | p-toluenesulfonic acid | Bulk polymerization | Hyperbranched polyester | The introduction of the monomer in various steps slightly influences the degree of branching. rsc.org |
| 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), Tris(methylol)propane (core) | Acid catalyst | Bulk polymerization | Hyperbranched polyester with controlled molecular weight | Slow monomer addition leads to a higher degree of branching (47%). rsc.org |
Design and Synthesis of Star Polymers and Other Complex Branched Architectures
Star polymers, consisting of multiple linear polymer arms radiating from a central core, represent another important class of advanced polymeric architectures. Dendritic structures derived from bis-MPA are frequently employed as multifunctional cores for the synthesis of these star polymers using a "core-first" approach. acs.org The number of arms in the resulting star polymer is determined by the number of peripheral functional groups on the dendritic core. acs.org
The hydroxyl groups at the periphery of the bis-MPA dendrimer core can be used to initiate the polymerization of various monomers. Ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide is a common method for growing polyester arms from the dendritic core. acs.org This approach allows for the synthesis of star polymers with a high number of arms and well-controlled molecular weights. acs.org
Alternatively, the terminal hydroxyl groups of the bis-MPA core can be chemically modified to create initiators for controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP). acs.org This enables the synthesis of star polymers with arms composed of a wider variety of monomers, including methacrylates and styrenes. The "core-first" method, where arms are grown sequentially from a multifunctional core, is a principal strategy for creating these complex architectures. researchgate.net
| Core | Polymerization Method | Monomer | Resulting Architecture |
| bis-MPA dendrimer | Ring-Opening Polymerization (ROP) | ε-caprolactone, lactide | Star polymer with polyester arms |
| bis-MPA dendrimer | Atom Transfer Radical Polymerization (ATRP) | Methacrylates, styrenes | Star polymer with vinyl polymer arms |
| Ammonium terminated bis-MPA dendrimer | Ring-Opening Polymerization (ROP) | L-lysine N-carboxyanhydride | Star-shaped poly(L-lysine) |
Development of Block Copolymers Incorporating this compound Derived Segments
The incorporation of segments derived from this compound analogues, particularly bis-MPA, into block copolymers leads to the formation of linear-dendritic and dendritic-linear-dendritic hybrid structures. rsc.org These copolymers combine the properties of a linear polymer block with the unique characteristics of a dendritic block.
The synthesis of these block copolymers can be achieved through various strategies. One common approach involves the divergent growth of dendritic segments from the end(s) of a pre-formed linear polymer. For example, a hydroxyl-terminated linear polymer can be used as a macroinitiator for the stepwise growth of a bis-MPA dendron. rsc.org This method has been successfully applied to create AB and ABA type block copolymers with linear blocks such as polystyrene (PS) and poly(ethylene glycol) (PEG). rsc.org
Another powerful strategy is the use of "click chemistry" to couple a pre-formed linear polymer with a pre-synthesized dendritic block. mdpi.com This modular approach offers high efficiency and allows for the combination of a wide variety of linear and dendritic components. The resulting amphiphilic block copolymers, often with a hydrophilic linear block and a hydrophobic dendritic block, can self-assemble in solution to form well-defined nanostructures. mdpi.com The generation of the dendron has a significant influence on the morphology of the resulting micelles. mdpi.com
Network Formation and Crosslinking Studies of 2,2 Bis Hydroxymethyl Butyl Methacrylate Polymers
Elucidating the Role of 2,2-Bis(hydroxymethyl)butyl methacrylate (B99206) as a Primary Crosslinking Agent
A primary crosslinking agent in polymer chemistry is typically a monomer containing at least two polymerizable functional groups, which allows it to form covalent bridges between growing polymer chains. Structurally, 2,2-Bis(hydroxymethyl)butyl methacrylate possesses a single methacrylate group, classifying it as a monofunctional monomer. koreascience.kr Consequently, it cannot act as a primary crosslinking agent during conventional free-radical polymerization in the same manner as difunctional monomers like triethylene glycol dimethacrylate (TEGDMA). nih.govmdpi.com
However, the defining feature of this compound is its two pendant hydroxyl (-OH) groups. These functional groups are not reactive under typical free-radical polymerization conditions but can be utilized in a subsequent, secondary crosslinking step. This makes the monomer a "latent" or "post-polymerization" crosslinking site. For instance, after the initial polymerization of the methacrylate group to form linear or branched polymer chains, the hydroxyl groups can be reacted with complementary difunctional reagents, such as diisocyanates or diacids, to form a three-dimensional thermoset network. nih.gov
Furthermore, recent research has shown that even monofunctional acrylates can form crosslinked structures without traditional crosslinkers through mechanisms like hydrogen atom transfer (HAT) between monomer side chains and reactive radicals. researchgate.net The presence of hydroxyl groups in this compound could potentially facilitate such alternative crosslinking pathways, where hydrogen abstraction from the hydroxymethyl groups creates a new radical site on the polymer backbone, leading to branching and eventual network formation.
The formation of polymer networks from this compound, in combination with a traditional crosslinking agent, can be achieved through standard polymerization techniques such as bulk and solution polymerization. researchgate.net
Bulk Polymerization: This method involves the monomer, a crosslinker, and an initiator without any solvent. researchgate.net It offers the advantage of producing a pure polymer with high reaction rates. mdpi.comgoogle.com However, the viscosity of the system increases dramatically as polymerization proceeds, leading to autoacceleration (the gel or Trommsdorff–Norcross effect). This phenomenon, caused by a decrease in the termination rate, can make heat dissipation and process control challenging. mdpi.com The hydrogen-bonding capacity of the hydroxyl groups on the this compound monomer can further increase the initial viscosity of the mixture, potentially influencing the onset and intensity of the gel effect.
Solution Polymerization: In this technique, the monomer and initiator are dissolved in a suitable inert solvent. researchgate.net The solvent helps to dissipate the heat of polymerization, control viscosity, and prevent autoacceleration, allowing for more uniform network formation. mdpi.comgoogle.com The choice of solvent is critical; it must solubilize the monomer and the resulting polymer up to the point of gelation. For polymers of this compound, polar solvents would be required to accommodate the hydrophilic hydroxyl groups. The solvent can also influence chain transfer reactions, which may affect the final network structure. google.com
When this compound is copolymerized with a difunctional crosslinking agent (e.g., ethylene (B1197577) glycol dimethacrylate), the concentration of this crosslinker is a critical parameter that dictates the final properties of the polymer network.
Increasing the crosslinker concentration generally leads to:
Higher Crosslink Density: A greater number of covalent bridges are formed between the polymer chains.
Earlier Gel Point: The transition from a viscous liquid to an elastic gel occurs at a lower monomer conversion. nih.gov
Reduced Polymer Chain Mobility: This results in a higher glass transition temperature (Tg) and increased stiffness and hardness of the material. mdpi.com
Decreased Swelling Capacity: A more tightly crosslinked network restricts the uptake of solvent molecules. nih.gov
Increased Brittleness: At very high concentrations, the network can become highly constrained, reducing its toughness and impact resistance. mdpi.com
The morphology of the network is also affected. At low crosslinker concentrations, a more homogeneous network may form. As the concentration increases, micro- and macro-scale heterogeneities can arise due to the different reactivities of the monomer and crosslinker, leading to the formation of densely crosslinked microgel regions connected by less-crosslinked chains. mdpi.com
Methodologies for Forming Highly Cross-linked Polymer Networks
Achieving a high degree of crosslinking is essential for applications requiring high thermal stability, chemical resistance, and mechanical strength. Several methodologies can be employed to create highly crosslinked networks incorporating this compound:
High Crosslinker Ratio: The most direct method is to increase the molar ratio of a conventional di- or tri-functional crosslinker relative to the monofunctional this compound during polymerization.
Post-Polymerization Curing: This two-step approach involves first synthesizing a linear or lightly branched polymer from this compound. In the second step, the pendant hydroxyl groups are reacted with a crosslinking agent like a diisocyanate (to form urethane (B1682113) linkages) or a dianhydride (to form ester linkages), resulting in a dense network. nih.gov
Photopolymerization: Using high-intensity UV light in the presence of a photoinitiator can achieve rapid polymerization and high conversion, leading to a densely crosslinked network, especially in thin-film applications.
Radiation Crosslinking: Exposing the pre-formed polymer to high-energy radiation, such as electron beams or gamma rays, can create radical sites on the polymer backbone, which then combine to form crosslinks. The hydroxyl groups can influence the efficiency of this process.
Characterization of Polymer Network Structure and Homogeneity
The structural properties of a polymer network determine its ultimate performance. Key parameters used for characterization include the gel fraction and swelling kinetics.
Gel Fraction: The gel fraction represents the portion of the polymer that is insoluble and part of the infinite network. It is a direct measure of the crosslinking efficiency. It is determined by extracting the soluble fraction (sol) of the polymer using a suitable solvent (e.g., methylene (B1212753) chloride) for an extended period. nih.gov The remaining, insoluble, dried mass is the gel. The gel fraction is calculated as:
Gel Fraction (%) = (Mass of dried gel / Initial mass of polymer) x 100
A higher gel fraction indicates a more completely crosslinked network.
Swelling Kinetics: When a crosslinked polymer is placed in a compatible solvent, it does not dissolve but swells to an equilibrium volume. The extent and rate of swelling are related to the crosslink density. The swelling ratio (Q) is calculated from the weights of the swollen (Ws) and dry (Wd) polymer:
Q = Ws / Wd
Swelling kinetic studies involve measuring the weight of the polymer sample at various time intervals until equilibrium is reached. Networks with higher crosslink densities exhibit lower equilibrium swelling ratios and often swell at a slower rate. nih.gov
The following interactive table illustrates the typical inverse relationship between crosslinker concentration and the equilibrium swelling ratio for a hypothetical methacrylate-based polymer network.
| Crosslinker Concentration (mol%) | Gel Fraction (%) | Equilibrium Swelling Ratio (Q) |
| 1 | 85 | 8.5 |
| 2 | 92 | 6.2 |
| 5 | 98 | 3.1 |
| 10 | 99 | 1.8 |
Investigation of Reversible Crosslinking and Decrosslinking Strategies
The development of polymer networks with dynamic or reversible crosslinks is a growing area of research, enabling materials that are self-healing, reprocessable, or stimuli-responsive. For polymers containing this compound, the two hydroxyl groups provide ideal handles for introducing such reversible bonds.
A prominent strategy involves the reaction of the diol units on the polymer with diboronic acids to form boronate ester crosslinks. This reaction is dynamic and reversible, with the crosslinks breaking and reforming under specific conditions.
pH-Responsiveness: Boronate ester bonds are stable at neutral to alkaline pH but can be hydrolyzed and cleaved under acidic conditions.
Temperature-Responsiveness: The equilibrium of the boronic ester formation can be shifted with temperature, allowing for thermal decrosslinking.
Competitive Exchange: The introduction of other hydroxyl-containing molecules, like sugars, can competitively bind to the boronic acid, leading to decrosslinking.
This reversible chemistry allows for the design of "smart" hydrogels that can be degraded on demand or materials that can be reshaped and recycled by heating. Other dynamic covalent bonds, such as acetals or ketals formed from the reaction of the diols with dialdehydes or diketones, could also be explored as a strategy for reversible crosslinking.
Controlled Synthesis and Properties of Porous Polymer Monoliths
Porous polymer monoliths are continuous, rigid polymeric structures characterized by a network of interconnected pores. They are synthesized by inducing phase separation during the polymerization process within a mold. This is typically achieved by including a porogenic solvent (or a mixture of solvents) in the polymerization mixture. As the polymer network forms and grows, it precipitates from the solution, creating a polymer-rich phase that forms the monolith skeleton and a solvent-rich phase that becomes the pore system after the solvent is removed.
The properties of the monolith can be precisely controlled by adjusting several synthesis parameters:
Porogen Composition: The choice of porogen is crucial. A "good" solvent for the polymer will delay phase separation, resulting in smaller pores and a lower surface area. A "poor" solvent (precipitant) will cause early phase separation, leading to larger pores.
Polymerization Temperature: Temperature affects both the polymerization kinetics and the solvent's thermodynamic quality, thereby influencing the final porous structure.
Incorporating this compound as a comonomer in the synthesis of a monolith can impart specific functionalities. The hydroxyl groups can significantly increase the surface hydrophilicity of the monolith, which is advantageous for applications in chromatography or as solid supports for catalysis where interactions with aqueous media are required.
The table below summarizes the influence of key parameters on the properties of porous polymer monoliths.
| Parameter | Effect of Increase | Resulting Property Change |
| Concentration of "Good" Solvent | Delays phase separation | Smaller pores, lower porosity |
| Concentration of "Poor" Solvent | Accelerates phase separation | Larger pores, higher porosity |
| Total Porogen Volume | Increases volume of pore-forming phase | Higher overall porosity |
| Polymerization Temperature | Affects kinetics and solubility | Can shift pore size distribution |
Analytical Characterization Methodologies for 2,2 Bis Hydroxymethyl Butyl Methacrylate and Its Polymers
Spectroscopic Techniques for Monomer and Polymer Structural Elucidation
Spectroscopic methods are fundamental in confirming the chemical structure of the 2,2-Bis(hydroxymethyl)butyl methacrylate (B99206) monomer and tracking its conversion to the polymer.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,2-Bis(hydroxymethyl)butyl methacrylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum of the monomer is expected to show distinct signals corresponding to its unique structural features. The vinylic protons of the methacrylate group typically appear as two separate signals in the range of 5.5-6.1 ppm. The methyl group attached to the double bond gives a characteristic signal around 1.9 ppm. The protons of the two hydroxymethyl (-CH₂OH) groups and the methylene (B1212753) group of the butyl chain adjacent to the ester oxygen (-OCH₂-) would also produce specific resonances.
¹³C NMR: The carbon NMR spectrum provides complementary information. Key resonances include the carbonyl carbon of the ester group (around 167 ppm), the quaternary carbon of the double bond (approx. 136 ppm), and the methylene carbon of the double bond (approx. 125 ppm). The carbons of the butyl chain, including the two hydroxymethyl groups and the quaternary carbon to which they are attached, will have characteristic shifts in the aliphatic region of the spectrum. For instance, the carbon atoms in the ester group of similar compounds like trimethylolpropane (B17298) triacrylate have been identified at 173.52-173.54 ppm. science.gov
Upon polymerization, the characteristic signals of the vinylic protons and carbons disappear, which is a clear indicator of successful polymer formation. New signals corresponding to the saturated polymer backbone will appear in the ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Monomer This table is based on typical chemical shift values for similar functional groups.
| Protons | Predicted Chemical Shift (ppm) |
| Vinylic protons (=CH₂) | 5.5 - 6.1 |
| Methyl protons (-C(CH₃)=) | ~1.9 |
| Methylene protons (-OCH₂-) | ~4.0 |
| Hydroxymethyl protons (-CH₂OH) | 3.5 - 3.8 |
| Ethyl group protons (-CH₂CH₃) | 1.3 - 1.5 |
| Ethyl group protons (-CH₂CH₃) | 0.8 - 0.9 |
| Hydroxyl protons (-OH) | Variable |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Monomer This table is based on typical chemical shift values for similar functional groups.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl carbon (C=O) | ~167 |
| Quaternary vinylic carbon (-C(CH₃)=) | ~136 |
| Methylene vinylic carbon (=CH₂) | ~126 |
| Methylene carbon (-OCH₂-) | ~65 |
| Hydroxymethyl carbons (-CH₂OH) | ~63 |
| Quaternary carbon (-C(CH₂OH)₂-) | ~42 |
| Methyl carbon (-C(CH₃)=) | ~18 |
| Ethyl group carbon (-CH₂CH₃) | ~23 |
| Ethyl group carbon (-CH₂CH₃) | ~8 |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the monomer and the polymer. For the this compound monomer, the spectrum will be characterized by several key absorption bands. nih.gov A strong absorption band around 1720-1730 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. science.govresearchgate.net The presence of the vinyl group is confirmed by C=C stretching vibrations around 1636 cm⁻¹. nih.gov The C-H stretching vibrations of the vinyl group are typically observed just above 3000 cm⁻¹. A broad absorption band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching of the two hydroxyl groups. The C-O stretching vibrations of the ester and alcohol functionalities appear in the 1150-1300 cm⁻¹ region. nih.gov
After polymerization, the FTIR spectrum shows significant changes. Most notably, the peak corresponding to the C=C stretching vibration at ~1636 cm⁻¹ disappears or significantly diminishes, indicating the consumption of the methacrylate double bonds during the reaction. nih.gov The other characteristic peaks, such as the C=O and O-H bands, will remain, confirming the structure of the polymer repeating unit.
Table 3: Characteristic FTIR Absorption Bands for this compound and its Polymer
| Functional Group | Wavenumber (cm⁻¹) - Monomer | Wavenumber (cm⁻¹) - Polymer |
| O-H Stretch (Hydroxyl) | 3200-3500 (broad) | 3200-3500 (broad) |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |
| C=O Stretch (Ester) | ~1725 | ~1725 |
| C=C Stretch (Vinyl) | ~1636 | Absent or greatly reduced |
| C-O Stretch (Ester/Alcohol) | 1150-1300 | 1150-1300 |
UV-Visible spectroscopy can be utilized to study the polymerization kinetics of this compound. The methacrylate group contains a π-electron system (C=C conjugated with C=O) which acts as a chromophore and absorbs UV radiation. The analysis typically involves monitoring the decrease in absorbance at the wavelength corresponding to the π→π* transition of the methacrylate double bond as the polymerization proceeds. repec.orgbohrium.comproquest.com This decrease is directly proportional to the consumption of the monomer. For similar monomers like 2-Hydroxyethyl methacrylate (HEMA), UV-Vis spectrophotometry has been effectively used to analyze its polymerization. repec.org
Chromatographic Techniques for Molecular Weight and Polydispersity Analysis
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers derived from this compound. This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.
The analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw/Mn. The PDI value gives an indication of the breadth of the molecular weight distribution. For polymers synthesized via controlled radical polymerization techniques, the PDI is typically low (e.g., < 1.5), indicating a narrow distribution of chain lengths. For copolymers of n-butyl methacrylate, weight-average molecular masses have been reported in the range of 74,913 with a PDI of 1.92. researchgate.net The specific molecular weight and PDI of poly(this compound) will depend on the polymerization conditions, such as initiator concentration, monomer concentration, and reaction time.
Table 4: Example GPC Data for a Methacrylate Copolymer Data is for a copolymer of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate for illustrative purposes. researchgate.net
| Parameter | Value |
| Weight-Average Molecular Weight (Mw) | 74,913 g/mol |
| Number-Average Molecular Weight (Mn) | 39,017 g/mol |
| Polydispersity Index (PDI) | 1.92 |
Thermal Analysis Techniques Applied to this compound Polymers
Thermal analysis techniques are employed to investigate the thermal stability and transitions of poly(this compound).
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow to or from a sample as a function of temperature. It is a key technique for determining the glass transition temperature (Tg) of the amorphous polymer. The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For copolymers of butyl acrylate (B77674) and poly(ethylene glycol) dimethacrylate, the Tg has been shown to increase with the content of the more rigid monomer. nih.gov The Tg of poly(this compound) will be influenced by the presence of the hydroxyl groups, which can participate in hydrogen bonding, potentially leading to a higher Tg compared to non-functionalized polymethacrylates like poly(n-butyl methacrylate) (Tg ≈ 20°C). lcms.cz
Table 5: Illustrative Thermal Properties of Related Polymethacrylates
| Polymer/Copolymer | Thermal Property | Value (°C) |
| Poly(n-butyl methacrylate) | Glass Transition (Tg) | ~20 lcms.cz |
| Poly(methyl methacrylate) cross-linked with TMPTA | Onset of Degradation (TGA) | Increased by ~100 researchgate.net |
| Copolymers of BA and PEGDMA | Glass Transition (Tg) | -53 to 4 (dependent on composition) nih.gov |
Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Thermal Transitions
Differential Scanning Calorimetry (DSC) is a pivotal thermal analysis technique used to investigate the thermal properties of polymers derived from this compound. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC provides critical data on polymerization behavior and thermal transitions such as the glass transition temperature (Tg).
In the study of methacrylate-based polymers, DSC is employed to monitor the exothermic heat flow during polymerization, allowing for the determination of kinetic parameters. For instance, the polymerization of various dimethacrylate monomers has been investigated using dynamic DSC, revealing that aliphatic dimethacrylates like ethyleneglycol dimethacrylates exhibit sharp exothermic peaks. nih.gov The temperature at the peak of this exotherm (Tp) is an indicator of the polymerization rate. nih.gov The total heat evolved during the reaction is proportional to the degree of conversion of the monomer. Photo-DSC, a variation of the technique, is particularly useful for studying the curing behavior of photopolymers, where UV light intensity and exposure time are critical variables influencing the curing degree and speed. mdpi.com
The glass transition is a key characteristic of amorphous or semi-crystalline polymers, representing the temperature range where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the heat capacity in the DSC thermogram. eag.comhu-berlin.de For copolymers, the Tg is dependent on the composition and microstructure of the polymer chains. For example, in butyl acrylate-methyl methacrylate copolymers, the Tg increases with a higher molar fraction of methyl methacrylate, which has a higher Tg than poly(butyl acrylate). sci-hub.st The presence of contaminants or plasticizers can also be detected by DSC, as they often manifest as additional thermal transitions at different temperatures. eag.com
Table 1: Illustrative DSC Data for Methacrylate-Based Polymer Systems
| Polymer System | Transition/Event | Temperature (°C) | Observation | Reference |
| Polyethylene Terephthalate (PET) | Glass Transition (Tg) | ~75 | Endothermic step change | eag.com |
| Cold Crystallization (Tc) | ~130 | Exothermic peak | eag.com | |
| Melting (Tm) | ~250 | Endothermic peak | eag.com | |
| Poly(arylether sulfone) (PAES) | Glass Transition (Tg) | 220 | Main polymer transition | eag.com |
| Contaminated PAES | Second Glass Transition | 73 | Indicates presence of a polymeric contaminant | eag.com |
| Ethyleneglycol Dimethacrylates | Polymerization Exotherm (Tp) | Varies | Sharp peaks, Tp decreases with increasing glycol chain length | nih.gov |
This table is generated for illustrative purposes based on typical behaviors of related polymers.
Thermogravimetric Analysis (TGA) for Studying Thermal Decomposition Behavior and Stability Mechanisms
Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition profile of polymers containing this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides critical information on the onset of decomposition, the temperatures of maximum degradation rates, and the amount of residual char at high temperatures.
The thermal degradation of methacrylate polymers, such as poly(methyl methacrylate) (PMMA), often occurs in multiple steps. researchgate.netnih.gov The specific decomposition pathway can be influenced by the polymer's molecular weight, tacticity, and the presence of additives or comonomers. For instance, the thermal degradation of PMMA can involve depolymerization to the monomer, which is observed as a significant mass loss over a specific temperature range. researchgate.netresearchgate.net
Incorporating additives or creating nanocomposites can significantly alter the thermal stability of the base polymer. TGA studies on PMMA composites have shown that the addition of certain fillers can increase the decomposition temperature, indicating enhanced thermal stability. cjmr.orgmarquette.edu For example, the temperature at which 50% mass loss occurs (T50) was seen to increase by 30°C for a PMMA composite containing 4% copper hydroxy methacrylate. marquette.edu Kinetic analysis of TGA data, using methods like the Flynn–Wall–Ozawa model, allows for the calculation of activation energies (Ea) for the degradation process, providing deeper insights into the stability mechanisms. marquette.edu An increase in activation energy for the composite material compared to the pure polymer suggests that the additive hinders the degradation process. marquette.edu
Table 2: TGA Decomposition Data for PMMA and Modified PMMA Systems
| Sample | Onset Temperature (T₀) / °C | Temperature of Max. Degradation Rate (Tmax) / °C | Residue at 500 °C / % | Reference |
| Pure PMMA | 213 | 400 | 8 | researchgate.net |
| PMMA + Irgacure 651 | 211 | 400 | 0 | researchgate.net |
| PMMA + Benzophenone | 202 | 399 | 11 | researchgate.net |
| PMMA + t-Butyl Peroxybenzoate | 171 | 400 | 6 | researchgate.net |
This table presents data from a study on PMMA modified with various photoinitiators, illustrating how additives can influence thermal stability.
Microscopy and Surface Characterization Techniques
Atomic Force Microscopy (AFM) for Surface Morphology and Nanostructure Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. For polymers derived from this compound, AFM is invaluable for visualizing surface morphology, roughness, and the phase separation in polymer blends or composites. covalentmetrology.com
AFM operates by scanning a sharp tip over the sample surface. The resulting images can reveal features such as domains in phase-separated polymer blends, the dispersion of nanoparticles in a polymer matrix, and the surface texture of polymer films. covalentmetrology.comresearchgate.net In addition to topography, AFM can operate in different modes, such as tapping mode, which provides phase imaging. Phase images are sensitive to variations in material properties like adhesion and viscoelasticity, making it possible to distinguish between different components in a blend, for example, identifying polystyrene and poly(n-butyl methacrylate) domains on a surface. covalentmetrology.comresearchgate.net
Quantitative data such as surface roughness (e.g., root mean square roughness) and feature dimensions can be extracted from AFM images. covalentmetrology.com For instance, AFM has been used to characterize polymer blends like PMMA/SBS, showing distinct phase separation and allowing for the calculation of surface coverage for each component. covalentmetrology.com This level of detail is critical for understanding how processing conditions and composition affect the final surface structure, which in turn influences properties like adhesion, wettability, and optical clarity.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Structure
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.
For polymers incorporating this compound, XPS is used to confirm the presence of expected elements (carbon, oxygen) and to determine their chemical bonding environments. The binding energies of the core-level electrons are sensitive to the chemical environment of the atom. In methacrylate polymers, carbon atoms exist in several distinct chemical states, such as C-C/C-H in the polymer backbone, C-O in the ester group, and O-C=O of the carboxyl group. casaxps.com These different states give rise to chemically shifted peaks in the high-resolution C 1s spectrum. casaxps.comresearchgate.net Similarly, the O 1s spectrum can distinguish between singly bonded (C-O) and doubly bonded (C=O) oxygen atoms. casaxps.com
By analyzing the positions and relative areas of these peaks, the chemical structure of the polymer surface can be verified. This is particularly important for surface-modified polymers or for studying surface degradation and contamination, as XPS can detect subtle changes in surface chemistry that are not apparent with bulk analysis techniques.
Table 3: Typical C 1s Binding Energies for Poly(methyl methacrylate) (PMMA)
| Carbon Environment | Approximate Binding Energy (eV) | Stoichiometric Ratio | Reference |
| C-C, C-H (backbone & methyl) | 285.0 | 2 | casaxps.com |
| C-CH₂ (backbone) | 285.6 | 1 | casaxps.com |
| C-O (methoxy) | 286.7 | 1 | casaxps.com |
| O-C=O (ester) | 289.0 | 1 | casaxps.com |
This table provides an example based on the well-studied PMMA, illustrating how XPS distinguishes different carbon environments.
Contact Angle Measurements for Wettability Characterization
Contact angle measurements are a straightforward yet powerful method for characterizing the wettability of a polymer surface. Wettability, which describes the ability of a liquid to maintain contact with a solid surface, is governed by the surface free energy of the material. The contact angle is the angle formed by a liquid droplet at the three-phase boundary where the liquid, gas, and solid intersect.
A low contact angle (<90°) indicates that the liquid spreads well over the surface, signifying high wettability and a hydrophilic surface. researchgate.net Conversely, a high contact angle (>90°) suggests poor spreading, low wettability, and a hydrophobic surface. researchgate.net For polymers containing this compound, the presence of polar hydroxyl (-OH) and ester groups is expected to influence surface wettability.
The wettability of methacrylate-based polymers can be tailored by copolymerization. For example, copolymerizing a hydrophobic monomer like n-butyl methacrylate with a more hydrophilic one can systematically alter the surface properties. researchgate.net Studies on hydrogels like poly(2-hydroxyethyl methacrylate) (PHEMA) have shown that the surface can reorient its polymer side chains depending on the adjacent phase (air or water), leading to a large hysteresis between the advancing and receding contact angles. nih.gov This dynamic behavior is critical in applications where the material interacts with aqueous environments.
Table 4: Water Contact Angles for Various Polymer Surfaces
| Polymer | Water Contact Angle (°) | Surface Character | Reference |
| Poly(lactic acid) (PLA) | 108.9 ± 4.36 | Hydrophobic | researchgate.net |
| Polycaprolactone (PCL) | 114.5 ± 3.3 | Hydrophobic | researchgate.net |
| PCL/Chitosan Composite | 81.84 ± 10.16 | Hydrophilic | researchgate.net |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Varies (hysteresis observed) | Hydrophilic | nih.gov |
This table provides comparative data to illustrate the range of wettability observed in different polymeric biomaterials.
Rheological Characterization of Polymer Precursors and Cured Networks
Rheology is the study of the flow and deformation of matter. For polymers based on this compound, rheological characterization is crucial for understanding both the processing behavior of the liquid precursor resin and the mechanical properties of the final cured solid network.
The viscosity of the monomer or prepolymer resin is a critical parameter for processing methods like coating, molding, or 3D printing. Rheometers are used to measure viscosity as a function of temperature and shear rate. The viscosity of methacrylate monomer systems is highly dependent on their chemical structure and temperature; for example, high molecular weight monomers like Bis-GMA have very high viscosity, often requiring the addition of lower-viscosity diluent monomers to achieve a workable consistency. nih.gov
During curing (polymerization), the viscosity of the resin increases dramatically as polymer chains grow and crosslink, eventually transitioning from a liquid to a solid (gelation). researchgate.net This process can be monitored using a rheometer, typically by measuring the evolution of the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous response, over time at a constant temperature. researchgate.net The gel point is often identified as the crossover point where G' equals G''.
Once cured, dynamic mechanical analysis (DMA), a rheological technique for solids, can be used to probe the viscoelastic properties of the polymer network. DMA measures the storage modulus, loss modulus, and tan delta (G''/G') as a function of temperature. This analysis reveals key transitions, such as the glass transition temperature (Tg), and provides information about the crosslink density and stiffness of the material. nih.gov
Computational and Theoretical Investigations of 2,2 Bis Hydroxymethyl Butyl Methacrylate Polymerization
Molecular Modeling Approaches for Polymerization Processes
Molecular modeling is instrumental in elucidating the fundamental chemical reactions that constitute the polymerization process. The primary methods employed include quantum chemistry (QC) and kinetic Monte Carlo (KMC) simulations, which address different aspects of the polymerization cascade. tandfonline.commdpi.com
Quantum Chemistry (QC): Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and determine the energetics of reaction pathways. mdpi.comresearchgate.net For the free-radical polymerization of a methacrylate (B99206) monomer, QC can calculate the activation energies and reaction rate constants for the key elementary steps:
Initiation: Modeling the decomposition of an initiator molecule (e.g., AIBN) to form primary radicals.
Propagation: Calculating the energy barrier for the addition of a monomer to the growing polymer radical. mdpi.com
Chain Transfer: Investigating the transfer of the radical center to a monomer, solvent, or another polymer chain, which affects the molecular weight of the resulting polymer.
Termination: Modeling the combination or disproportionation of two polymer radicals.
These calculations provide a foundational, atomistic understanding of reactivity, which is crucial for building more comprehensive kinetic models. researchgate.netresearchgate.net Studies on various acrylate (B77674) and methacrylate monomers have demonstrated the power of QC in providing kinetic data that can be difficult to measure experimentally. mdpi.comdepositolegale.it
Kinetic Monte Carlo (KMC) Simulations: KMC simulations are a probabilistic approach used to model the time evolution of a chemical system. tandfonline.com By using the rate constants of elementary reactions (often derived from QC calculations or experiments) as input, KMC can simulate the polymerization of a large population of molecules. tu-clausthal.de This method is particularly effective for tracking macroscopic properties as a function of time and conversion, such as:
Monomer conversion profiles. tandfonline.comresearchgate.net
Average molecular weights (Number-average, Mₙ, and Weight-average, Mₙ). tandfonline.com
Molecular Weight Distribution (MWD). tandfonline.com
For a monomer like 2,2-Bis(hydroxymethyl)butyl methacrylate, KMC simulations can predict how changes in reaction conditions (e.g., temperature, initiator concentration) influence these key polymer characteristics. tandfonline.comtandfonline.com
| Modeling Technique | Primary Application in Polymerization | Key Outputs | Strengths | Limitations |
| Quantum Chemistry (e.g., DFT) | Elucidation of elementary reaction mechanisms. | Activation energies, transition state geometries, reaction rate constants. mdpi.com | High accuracy for small molecular systems; provides fundamental mechanistic insights. researchgate.net | Computationally expensive; generally limited to single reaction events or small oligomers. |
| Kinetic Monte Carlo (KMC) | Simulation of bulk polymerization kinetics and polymer population evolution. | Monomer conversion vs. time, molecular weight averages and distribution. tandfonline.com | Can simulate large systems over long timescales; provides macroscopic properties. tu-clausthal.de | Relies on pre-determined reaction rates; does not explicitly model spatial arrangement. |
| Molecular Dynamics (MD) | Simulation of polymer network formation and physical properties. | Network topology, crosslink density, mechanical properties (e.g., modulus), glass transition temperature. uakron.eduaip.org | Provides detailed spatial and temporal evolution; directly links structure to physical properties. | Computationally intensive; limited by the accuracy of the force field and accessible timescales. |
Theoretical Studies on Hydrogen Bonding and Other Intermolecular Interactions in Polymer Systems
The two hydroxyl (-OH) groups in this compound are capable of forming strong hydrogen bonds. These non-covalent interactions play a critical role in dictating the behavior of both the monomer and the resulting polymer. researchgate.net
Theoretical methods can quantify the strength and nature of these interactions. Quantum chemical calculations on monomer dimers or small oligomers can determine the binding energies of different hydrogen bonding configurations, such as:
Intermolecular OH···OH bonds: Interactions between the hydroxyl groups of two different molecules.
Intermolecular OH···O=C bonds: Interactions between a hydroxyl group of one molecule and the carbonyl oxygen of the methacrylate group on another. frontiersin.org
Studies on analogous hydroxyl-containing methacrylates, such as 2-hydroxyethyl methacrylate (PHEMA), have shown that both OH···OH and OH···O=C types of hydrogen bonds are present and significantly influence the material's properties. frontiersin.orgresearchgate.net Computational investigations reveal that these interactions can lead to:
Increased Monomer Viscosity: Strong intermolecular hydrogen bonding in the liquid monomer state restricts molecular mobility, leading to higher viscosity. This is a well-documented phenomenon in monomers like Bis-GMA, which also contains hydroxyl groups. researchgate.net
Influence on Polymerization Kinetics: Hydrogen bonding can affect the reactivity of the monomer and the mobility of growing radical chains, thereby influencing the rate of polymerization.
Enhanced Mechanical Properties: In the final polymer, hydrogen bonds act as physical crosslinks, supplementing the covalent network and contributing to the material's stiffness and strength. mdpi.com
Molecular dynamics simulations can also model the collective effect of thousands of hydrogen bonds within a bulk polymer system, providing insights into how they affect chain packing, segmental dynamics, and macroscopic properties like the glass transition temperature (Tg). acs.org
| Interaction Type | Donor Group | Acceptor Group | Estimated Energy (kJ/mol) (Typical Range for similar systems) | Significance in Polymer System |
| Hydroxyl-Hydroxyl | -OH | -OH | 15 - 40 | Affects monomer viscosity; acts as physical crosslinks, influencing mechanical properties and Tg. frontiersin.org |
| Hydroxyl-Carbonyl | -OH | -C=O | 10 - 25 | Competes with OH···OH bonding; influences chain conformation and mobility. researchgate.net |
| Van der Waals | All atoms | All atoms | < 5 | Contributes to overall chain packing and cohesion. |
Predictive Modeling of Polymer Microstructure and Conformation
Predictive modeling aims to establish quantitative structure-property relationships (QSPR), allowing for the in silico design of polymers with desired characteristics. nih.gov This field increasingly leverages machine learning (ML) and artificial intelligence to build models based on data from experiments or high-throughput simulations. llnl.goviastate.edustam-journal.org
For a polymer derived from this compound, predictive models could forecast properties such as:
Glass Transition Temperature (Tg): ML models can predict Tg based on the chemical structure of the repeating unit. The presence of the flexible butyl group and the hydrogen-bonding hydroxyl groups would be key features influencing this property. aip.org
Mechanical Properties: Models can predict Young's modulus, tensile strength, and other mechanical characteristics based on monomer structure and crosslink density. stam-journal.org
Conformation: Computational methods like Rotational Isomeric State (RIS) theory or MD simulations can predict the unperturbed dimensions and conformational statistics of linear polymer chains, which relate to the polymer's flexibility. acs.orgacs.org
The development of these predictive tools often involves creating large virtual libraries of polymer structures and using computational screening to identify promising candidates for specific applications. nih.govaip.org By training ML algorithms on these large datasets, models can learn the complex relationships between molecular features (like the presence of H-bond donors/acceptors, chain length, etc.) and macroscopic properties, accelerating the materials discovery process. llnl.govresearchgate.netarxiv.org
Degradation Pathways and Stability of 2,2 Bis Hydroxymethyl Butyl Methacrylate Derived Polymers
Thermal Degradation Mechanisms of Polymethacrylates
The thermal degradation of polymethacrylates is a complex process that is highly dependent on the chemical structure of the monomer unit, particularly the ester side group. Generally, these polymers undergo a combination of main-chain scission, depolymerization, and side-group reactions when subjected to elevated temperatures.
Investigation of Main Chain Scission and Depolymerization Processes
For many polymethacrylates, the principal mechanism of thermal degradation is depolymerization, a process that is essentially the reverse of polymerization, yielding the original monomer as the primary volatile product. polychemistry.com This "unzipping" reaction is typically initiated by the scission of the polymer main chain, which can be triggered at weak links within the structure, such as head-to-head linkages or chain ends, or through random scission at higher temperatures. marquette.edugla.ac.uk
The stability of the tertiary macroradical formed upon chain scission favors the depropagation process over chain transfer reactions. For instance, poly(methyl methacrylate) (PMMA) is well-known to degrade almost quantitatively back to its monomer. polychemistry.comresearchgate.net Similarly, other poly(alkyl methacrylates) also yield the corresponding monomer as the major product, although the yield can vary depending on the structure of the alkyl group. polychemistry.com The thermal degradation of poly(iso-butyl methacrylate), for example, proceeds quantitatively via depolymerization. researchgate.net It is therefore anticipated that polymers of 2,2-Bis(hydroxymethyl)butyl methacrylate (B99206) would also primarily degrade via depolymerization to yield the 2,2-Bis(hydroxymethyl)butyl methacrylate monomer.
The thermal stability of polymethacrylates, often characterized by the onset temperature of decomposition, is influenced by the size and structure of the ester side chain.
Table 1: Thermal Degradation Characteristics of Various Polymethacrylates
| Polymer | Decomposition Temperature Range (°C) | Major Degradation Product(s) | Primary Degradation Mechanism |
|---|---|---|---|
| Poly(methyl methacrylate) (PMMA) | ~280 - 400 | Methyl methacrylate (~95-100%) | Depolymerization |
| Poly(n-butyl methacrylate) (PnBMA) | ~250 - 400 | n-Butyl methacrylate, Butene, Methacrylic acid | Depolymerization & Side-group elimination |
| Poly(iso-butyl methacrylate) (PiBMA) | ~240 - 350 | iso-Butyl methacrylate | Depolymerization |
| Poly(sec-butyl methacrylate) (PsBMA) | ~240 - 380 | sec-Butyl methacrylate, Butene | Depolymerization & De-esterification |
| Poly(t-butyl methacrylate) (PtBMA) | ~200 - 300 | Isobutene, Poly(methacrylic anhydride) | Side-group elimination (De-esterification) |
Note: Decomposition temperatures are approximate and can vary based on molecular weight, heating rate, and atmosphere.
Analysis of Side Group Cleavage and Identification of Volatile By-product Formation
In addition to depolymerization, reactions involving the ester side group can occur. This process, often termed de-esterification, involves the cleavage of the C-O bond of the ester linkage. researchgate.net For polymethacrylates with certain alkyl groups (like tert-butyl), this pathway can dominate. researchgate.net The process typically involves a hydrogen transfer from the alkyl group, leading to the formation of an alkene and converting the side group into a carboxylic acid. Subsequent dehydration of these adjacent acid groups can form a more stable six-membered anhydride (B1165640) ring structure within the polymer backbone. researchgate.net
For a polymer of this compound, side-group cleavage would result in the formation of poly(methacrylic acid) and the release of 2,2-bis(hydroxymethyl)butanol as a volatile by-product. At higher temperatures, further decomposition of the side chain could occur, potentially leading to the formation of smaller volatile molecules such as carbon monoxide, carbon dioxide, and various hydrocarbons. polychemistry.com The presence of two hydroxyl groups on the side chain might also lead to additional intramolecular or intermolecular reactions, such as ether or ester formation, further complicating the degradation profile.
Hydrolytic Degradation of this compound Based Polymers
Polymethacrylates are generally resistant to hydrolysis under neutral conditions but can be susceptible to degradation in the presence of acids or, more significantly, bases. polychemistry.comnih.gov The primary site for hydrolytic attack in polymers derived from this compound is the ester linkage in the side chain.
The hydrolysis of the ester group proceeds via nucleophilic attack on the carbonyl carbon. This reaction is catalyzed by both acids (AAC2 mechanism) and bases (BAC2 mechanism), with the base-catalyzed pathway being kinetically much faster for acrylate (B77674) and methacrylate esters. nih.gov The BAC2 mechanism involves the attack of a hydroxide (B78521) ion on the ester's carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent cleavage of the C-O bond results in the formation of a carboxylate ion on the polymer backbone (a poly(methacrylate) salt) and the release of the alcohol, 2,2-bis(hydroxymethyl)butanol.
The rate of this hydrolysis is highly dependent on factors such as pH, temperature, and the concentration of the polymer. tandfonline.comresearchgate.net The reaction rate decreases significantly in highly concentrated solutions, which may be related to changes in viscosity and the structure of the solution. tandfonline.com While the hydrolysis reaction does not break the main polymer chain, it fundamentally alters the chemical nature of the polymer, transforming it from a neutral, relatively hydrophobic material into a polyanionic, hydrophilic polymer (poly(methacrylic acid) upon neutralization). This change dramatically affects its physical properties, including solubility and mechanical strength.
Table 2: Factors Affecting Hydrolytic Stability of Methacrylate Esters
| Factor | Effect on Hydrolysis Rate | Mechanism/Reason |
|---|---|---|
| Increasing pH (Alkaline conditions) | Strongly Increases | Higher concentration of OH- nucleophile for BAC2 mechanism. nih.gov |
| Increasing Temperature | Increases | Provides activation energy for the hydrolysis reaction. rsc.org |
| Steric Hindrance around Ester | Decreases | Shields the carbonyl carbon from nucleophilic attack. |
| Increased Hydrophilicity | May Increase | Facilitates water access to the ester groups. |
Factors Influencing Polymer Stability, including Crosslinking Density and Monomer Structure
The structure of the this compound monomer itself plays a crucial role. The bulky butyl side chain may offer some steric protection to the polymer backbone. However, the two primary hydroxyl (-OH) groups on the side chain are a key feature. These groups can significantly increase the polymer's hydrophilicity, which could enhance water absorption and potentially accelerate hydrolytic degradation by allowing water and ions easier access to the ester linkages. Furthermore, these hydroxyl groups provide reactive sites for post-polymerization crosslinking, for instance, with diisocyanates or epoxies, to form a network structure.
Crosslinking density is a critical factor in determining polymer stability. Crosslinking, which involves creating covalent bonds between polymer chains, restricts chain mobility. This generally leads to an increase in thermal stability, as more energy is required to initiate the segmental motions involved in degradation. It also improves mechanical properties and solvent resistance. In the context of hydrolytic degradation, a densely crosslinked network may slow the diffusion of water and ions into the polymer matrix, thereby reducing the rate of hydrolysis. However, the introduction of different chemical linkages via crosslinking agents adds new potential degradation sites to the material. The choice of crosslinker and the resulting network homogeneity are therefore critical in engineering a stable material.
Research Directions and Future Perspectives in 2,2 Bis Hydroxymethyl Butyl Methacrylate Polymer Science
Continued Development of Novel and Sustainable Synthetic Routes
The synthesis of polymers from 2,2-Bis(hydroxymethyl)butyl methacrylate (B99206) is an area ripe for innovation, particularly concerning the development of sustainable and efficient polymerization processes. Future research is expected to focus on environmentally friendly methods that minimize waste and energy consumption.
One promising avenue is the exploration of enzymatic catalysis. Biocatalysts, such as lipases, have been successfully employed in the synthesis of other polyesters and could offer a green alternative to conventional chemical catalysts. rsc.org Enzymatic polymerization can proceed under mild conditions, reducing the likelihood of side reactions and leading to polymers with well-defined structures. Research in this area would involve screening for suitable enzymes, optimizing reaction conditions (e.g., temperature, solvent), and characterizing the resulting polymers.
Another key direction is the use of renewable resources and green solvents. While the monomer itself may be derived from various sources, the polymerization process can be made more sustainable by employing bio-based solvents or even solvent-free bulk polymerization techniques. rsc.org The principles of green chemistry, such as atom economy and reaction mass efficiency, will be crucial in evaluating the sustainability of these new synthetic routes. rsc.org
| Parameter | Conventional Radical Polymerization | Enzymatic Polymerization | Bulk Polymerization |
|---|---|---|---|
| Catalyst | Chemical initiators (e.g., peroxides, azo compounds) | Enzymes (e.g., lipases) | Often thermally initiated or with minimal catalyst |
| Reaction Conditions | High temperatures, organic solvents | Mild temperatures, aqueous or green solvents | High temperatures, solvent-free |
| Sustainability | Lower (potential for hazardous solvents and byproducts) | Higher (biodegradable catalyst, milder conditions) | Higher (no solvent waste) |
| Control over Polymer Structure | Limited | Potentially high selectivity | Can be challenging |
Further Exploration of Advanced Polymer Architectures with Tailored Functionalities
The diol functionality of this compound provides a unique opportunity for the creation of complex and highly functional polymer architectures. Future research will likely delve into the synthesis and characterization of these advanced structures.
Block copolymers containing segments of poly(this compound) could exhibit interesting self-assembly behaviors, leading to the formation of well-defined nanostructures. These materials could find applications in areas such as drug delivery and nanotechnology. cmu.eduharth-research-group.org The synthesis of such block copolymers can be achieved through controlled radical polymerization techniques where the monomer is added sequentially. cmu.edu
Star polymers , with multiple arms of poly(this compound) emanating from a central core, are another promising architecture. acs.orgcmu.edu These structures possess unique rheological and solution properties compared to their linear counterparts. The "arm-first" or "core-first" methods could be employed for their synthesis, utilizing the hydroxyl groups for grafting or initiation. acs.org
Dendritic polymers and hyperbranched structures based on this monomer are also a fascinating area for future exploration. researchgate.netrsc.org The multiple hydroxyl groups can be used as branching points, leading to highly branched, globular macromolecules with a high density of functional groups on their periphery. rsc.org These dendritic structures could be valuable in applications such as coatings, adhesives, and biomedical scaffolds. rsc.org
| Architecture | Synthetic Strategy | Potential Functionalities and Applications |
|---|---|---|
| Block Copolymers | Sequential controlled radical polymerization | Self-assembly into micelles or vesicles for drug delivery; nanostructured materials. |
| Star Polymers | "Arm-first" or "core-first" methods | Rheology modifiers; high-performance coatings with enhanced crosslinking. |
| Dendritic/Hyperbranched Polymers | Step-growth polymerization of the monomer as a branching unit | Highly functional scaffolds for catalysis or biomolecule conjugation; low-viscosity resins for coatings. rsc.org |
Strategies for Precise Tailoring of Polymer Properties through Controlled Structural Design
The ability to precisely control the molecular weight, architecture, and functionality of polymers is crucial for tailoring their properties to specific applications. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for achieving this level of control.
Future research should focus on applying these techniques to the polymerization of this compound. By carefully selecting initiators, catalysts, and chain transfer agents, it will be possible to synthesize polymers with narrow molecular weight distributions and well-defined end-groups. cmu.edursc.org This control will enable a systematic investigation of structure-property relationships. For example, the effect of molecular weight on the thermal and mechanical properties of the resulting polymers can be precisely determined.
Furthermore, the hydroxyl groups of the monomer can be chemically modified either before or after polymerization to introduce a wide range of functionalities. This post-polymerization modification opens up possibilities for creating materials with tailored properties such as stimuli-responsiveness (e.g., to pH or temperature), enhanced biocompatibility, or specific recognition capabilities. nih.gov
| Polymerization Technique | Key Components | Expected Control | Potential for Functionalization |
|---|---|---|---|
| ATRP | Initiator (e.g., alkyl halide), Catalyst (e.g., copper complex), Ligand | Precise molecular weight, low polydispersity, block copolymers. cmu.edu | End-group functionalization, incorporation of functional comonomers. |
| RAFT | Initiator, RAFT agent (e.g., dithioester) | Precise molecular weight, low polydispersity, wide range of monomers. | End-group modification via the RAFT agent, synthesis of complex architectures. |
Integration of this compound into Emerging Polymer Technologies
The unique properties of polymers derived from this compound make them attractive candidates for a variety of emerging technologies.
In the biomedical field , the hydrophilicity and biocompatibility of these polymers, conferred by the hydroxyl groups, could be leveraged for applications in drug delivery, tissue engineering, and as biocompatible coatings for medical devices. nih.govresearchgate.net The ability to create stimuli-responsive materials by modifying the hydroxyl groups could lead to "smart" drug delivery systems that release their payload in response to specific biological cues. nih.gov
For high-performance coatings and adhesives , the diol functionality allows for extensive crosslinking, which can lead to materials with excellent mechanical strength, thermal stability, and chemical resistance. specialchem.com These polymers could be formulated into UV-curable resins for coatings and adhesives with rapid curing times and superior performance characteristics.
Another exciting future direction is the use of these polymers in 3D printing and additive manufacturing. bomar-chem.com The development of photocurable resins based on this compound could enable the fabrication of complex 3D objects with high resolution and tailored mechanical properties. mdpi.comresearchgate.net The hydroxyl groups could also be used to improve the adhesion between printed layers, leading to stronger and more durable printed parts.
| Emerging Technology | Key Properties of the Polymer | Potential Application |
|---|---|---|
| Biomedical Devices and Drug Delivery | Biocompatibility, hydrophilicity, potential for stimuli-responsiveness. nih.gov | Drug delivery vehicles, tissue engineering scaffolds, biocompatible coatings. |
| Advanced Coatings and Adhesives | High crosslink density, good adhesion, thermal stability. specialchem.com | Protective coatings, structural adhesives, UV-curable resins. |
| 3D Printing | Photocurability, tunable mechanical properties, interlayer adhesion. bomar-chem.com | High-resolution 3D printed parts for prototyping and functional applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
